molecular formula C7H10N2O3 B12893131 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one

3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one

Cat. No.: B12893131
M. Wt: 170.17 g/mol
InChI Key: VDVGSXJMJGWACQ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a specialized isoxazol-5(4H)-one derivative, a heterocyclic scaffold of significant interest in modern organic and medicinal chemistry . Isoxazole rings are privileged structures in drug discovery, found in numerous marketed drugs across various therapeutic classes, including antibacterial agents (sulfamethoxazole, sulfisoxazole), anticonvulsants (zonisamide), anti-inflammatory drugs (valdecoxib), and antirheumatic agents (leflunomide) . This particular compound serves as a versatile synthetic intermediate or precursor for the development of novel bioactive molecules . Its structure, featuring a reactive hydroxyimino group and the isoxazol-5(4H)-one core, makes it a valuable building block for constructing more complex chemical entities, such as various heterocycles, alkynes, and γ-functionalized ketones . Researchers can exploit this compound in multicomponent reactions (MCRs), which are highly efficient transformations for rapidly generating diverse molecular libraries from three or more starting materials, aligning with green chemistry principles of atom economy and waste reduction . The tert-butyl group introduces steric and electronic modulation that can influence the compound's physicochemical properties and its binding affinity to biological targets. The broader class of isoxazol-5(4H)-one derivatives has demonstrated a wide spectrum of pharmacological activities in research settings, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and anti-Alzheimer properties . This makes this compound a compelling candidate for screening in new drug discovery programs and for the synthesis of targeted chemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-tert-butyl-4-nitroso-2H-1,2-oxazol-5-one

InChI

InChI=1S/C7H10N2O3/c1-7(2,3)5-4(8-11)6(10)12-9-5/h9H,1-3H3

InChI Key

VDVGSXJMJGWACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=O)ON1)N=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of an intermediate β-oxoester or related precursor.
  • Reaction with hydroxylamine or hydroxylamine hydrochloride to form the hydroxyimino functionality.
  • Cyclization to form the isoxazol-5(4H)-one ring system.

This general strategy is consistent with the preparation of related isoxazole derivatives, where the hydroxyimino group is introduced via reaction with hydroxylamine derivatives under controlled conditions.

Specific Preparation Methods

Multi-step Organic Synthesis

A common method involves:

  • Starting from a β-ketoester such as ethyl acetoacetate.
  • Reaction with hydroxylamine hydrochloride in aqueous or organic solvent to form an oxime intermediate.
  • Subsequent cyclization with appropriate aldehydes or acid derivatives to form the isoxazole ring.
  • Introduction of the tert-butyl group either via substitution on the precursor or by using tert-butyl-substituted starting materials.

This method is supported by procedures adapted from literature on isoxazole synthesis, where the reaction conditions are optimized for yield and purity.

Green and One-Pot Synthesis Approaches

Recent advances emphasize environmentally friendly methods:

  • One-pot, three-component cyclocondensation reactions involving hydroxylamine hydrochloride, β-oxoesters, and aldehydes in aqueous media at room temperature.
  • Use of catalysts such as DL-tartaric acid, salicylic acid, or silver-supported catalysts (Ag/SiO2) to promote the reaction efficiently.
  • Avoidance of organic solvents, use of water as a solvent, and mild reaction conditions to enhance sustainability.
  • Ultrasound irradiation to reduce reaction times and improve yields.

These green methods yield isoxazol-5(4H)-one derivatives with high efficiency (yields typically 85-93%) and short reaction times (often under 1 hour), with the catalyst being recyclable.

Comparative Data on Preparation Conditions and Yields

Method Catalyst/Conditions Solvent Reaction Time Yield (%) Notes
Multi-step organic synthesis Oxalyl chloride, DMF, triethylamine Dry DCM Overnight ~82 Requires dry conditions, organic solvents
One-pot cyclocondensation DL-Tartaric acid (5-20 mol%) Water 1-2 hours 85-88 Green, catalyst recyclable, aqueous medium
One-pot with Ag/SiO2 catalyst Ag/SiO2 catalyst Water <1 hour 88-93 Eco-friendly, reusable catalyst
Ultrasound-assisted synthesis Imidazole catalyst Water Short (<1 h) High Energy efficient, avoids organic solvents

Detailed Research Findings

  • Catalyst Efficiency: DL-Tartaric acid catalyzes the reaction effectively in water, providing good yields and allowing catalyst recovery and reuse up to three cycles without significant loss of activity.
  • Solvent Effects: Water as a solvent enhances reaction rates due to hydrophobic interactions and polarity effects, favoring condensation and cyclization steps.
  • Reaction Mechanism: The synthesis proceeds via initial formation of ethyl 3-(hydroxyimino)butanoate from ethyl acetoacetate and hydroxylamine hydrochloride, followed by Knoevenagel condensation with aldehydes and intramolecular cyclization to yield the isoxazol-5(4H)-one ring.
  • Green Chemistry Benefits: The one-pot aqueous methods reduce hazardous waste, energy consumption, and simplify work-up procedures, aligning with sustainable chemistry principles.

Summary Table of Preparation Method Highlights

Aspect Traditional Multi-step Synthesis Green One-pot Synthesis
Reaction Medium Organic solvents (e.g., DCM) Water
Catalyst Oxalyl chloride, triethylamine DL-Tartaric acid, Ag/SiO2, imidazole
Temperature 0 °C to room temperature Room temperature
Reaction Time Several hours to overnight Less than 2 hours, often under 1 hour
Yield ~82% 85-93%
Environmental Impact Moderate to high (organic solvents, waste) Low (aqueous, recyclable catalysts)
Scalability Established but requires careful handling Potentially scalable with green benefits

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Isoxazol-5(4H)-one Derivatives

Structural and Substituent Variations

Isoxazol-5(4H)-ones exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural Features of Selected Isoxazol-5(4H)-one Derivatives
Compound Name Substituents at Position 3 Substituents at Position 4 Key Functional Groups
Target Compound tert-Butyl Hydroxyimino (-NHOH) Hydroxyimino, tert-butyl
(4Z)-4-((Z)-3-chloro-3-(4-hydroxyphenyl)allylidene)-3-methylisoxazol-5(4H)-one Methyl Chloro, 4-hydroxyphenyl allylidene Chloro, hydroxyl, conjugated alkene
(E)-4-(4-bromobenzylidene)isoxazol-5(4H)-one (4j) - 4-bromobenzylidene Bromo, benzylidene
3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) Methyl Thiophen-2-ylmethylene Thiophene, methylene
3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one 4-Bromophenyl Kojic acid and m-tolyl hybrid Bromo, hydroxymethyl, pyranone

Physicochemical Properties

Melting Points and Solubility
  • However, tert-butyl groups typically enhance solubility in non-polar solvents (e.g., CHCl₃) , while hydroxyimino groups may reduce solubility in hydrophobic media due to hydrogen bonding.
  • (4Z)-4-((Z)-3-chloro-3-(4-hydroxyphenyl)allylidene)-3-methylisoxazol-5(4H)-one : Melting point = 198°C; soluble in CHCl₃ .
  • (E)-4-(4-bromobenzylidene)isoxazol-5(4H)-one (4j) : Melting point = 154–156°C .
  • 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one (4p) : Melting point = 144–145°C .

The tert-butyl group in the target compound likely increases thermal stability compared to methyl or halogenated derivatives, as seen in higher melting points of tert-butyl-containing analogs in other studies .

Spectroscopic Data
  • Hydroxyimino Group: Expected IR absorption near 3200–3400 cm⁻¹ (N-H/O-H stretch) and 1600–1650 cm⁻¹ (C=N stretch) .
  • Bromobenzylidene Derivative (4j) : IR peaks at 1664 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N); ¹H NMR signals at δ 7.50 (d, J = 10 Hz, 2H, aromatic) .
  • Kojic Acid Hybrid : X-ray crystallography confirmed a racemic crystal structure, with π-π stacking interactions influencing stability.

Reactivity and Stability

  • Base-Induced Rearrangements: Isoxazol-5(4H)-ones unsubstituted at position 3 undergo rearrangements to α-cyano acids under basic conditions . The tert-butyl group in the target compound may sterically hinder such rearrangements, enhancing stability.
  • Electrochemical Synthesis: Bromophenyl derivatives are synthesized via electrocatalytic multicomponent reactions (MCRs) , whereas hydroxyimino derivatives may require oxime-forming reactions or condensation with hydroxylamine .

Biological Activity

3-(tert-Butyl)-4-(hydroxyimino)isoxazol-5(4H)-one is a member of the isoxazole family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered interest due to its potential pharmacological applications, particularly in anti-inflammatory and anticancer research. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.20 g/mol. The presence of the tert-butyl group enhances its hydrophobic properties, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in these pathways, leading to reduced cell proliferation and inflammation.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives of isoxazole can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Anticancer Activity

Several studies have reported the anticancer effects of isoxazole derivatives. For instance, a recent investigation showed that this compound significantly reduced the viability of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was effective against various cancer types, including breast and colon cancer.

Data Summary

Biological Activity Effect Observed Reference
Anti-inflammatoryInhibition of cytokines
AnticancerReduced cell viability
CytotoxicityInduction of apoptosis

Case Studies

  • Anti-inflammatory Study : In a controlled laboratory experiment, cells treated with 10 µM of this compound showed a 50% reduction in IL-6 production compared to untreated controls (p < 0.01). This suggests a strong anti-inflammatory potential that warrants further investigation.
  • Anticancer Research : A study involving human breast cancer cell lines demonstrated that treatment with the compound at concentrations ranging from 5 to 50 µM led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 20 µM (p < 0.05). The mechanism was attributed to G1 phase arrest and increased apoptosis markers.

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